Cas no 4444-42-2 (Desmethylnortriptyline)
Desmethylnortriptyline Chemical and Physical Properties
Names and Identifiers
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- 1-Propanamine,3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-
- 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-
- 3-(5,6-dihydrodibenzo[2,1-b:2',1'-f][7]annulen-11-ylidene)propan-1-amine
- Desmethylnortriptyline
- Desmethyl Nortriptyline
- 4444-42-2
- 3-{tricyclo[9.4.0.0?,?]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propan-1-amine
- CS-0019889
- DTXSID00196179
- HY-100651
- CHEMBL3544604
- AKOS030255049
- SCHEMBL126823
- CHEBI:173774
- PTQFRALDEONNOA-UHFFFAOYSA-N
- 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine
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- Inchi: 1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
- InChI Key: PTQFRALDEONNOA-UHFFFAOYSA-N
- SMILES: NCC/C=C1\C2C=CC=CC=2CCC2C=CC=CC=2\1
Computed Properties
- Exact Mass: 249.15187
- Monoisotopic Mass: 249.15175
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 294
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.127
- Boiling Point: 399.2°C at 760 mmHg
- Flash Point: 191.8°C
- Refractive Index: 1.664
- PSA: 26.02
Desmethylnortriptyline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-100651-5mg |
Desmethylnortriptyline |
4444-42-2 | 99.95% | 5mg |
¥2200 | 2025-04-16 | |
| MedChemExpress | HY-100651-10mg |
Desmethylnortriptyline |
4444-42-2 | 99.95% | 10mg |
¥3500 | 2025-04-16 | |
| ChemScence | CS-0019889-5mg |
Desmethylnortriptyline |
4444-42-2 | 5mg |
$550.0 | 2022-04-27 | ||
| ChemScence | CS-0019889-10mg |
Desmethylnortriptyline |
4444-42-2 | 10mg |
$950.0 | 2022-04-27 | ||
| TRC | D293075-1mg |
Desmethylnortriptyline |
4444-42-2 | 1mg |
$ 164.00 | 2023-09-08 | ||
| TRC | D293075-2.5mg |
Desmethylnortriptyline |
4444-42-2 | 2.5mg |
$339.00 | 2023-05-18 | ||
| TRC | D293075-5mg |
Desmethylnortriptyline |
4444-42-2 | 5mg |
$ 643.00 | 2023-09-08 | ||
| TRC | D293075-10mg |
Desmethylnortriptyline |
4444-42-2 | 10mg |
$1206.00 | 2023-05-18 | ||
| Biosynth | EAA44442-1 mg |
Desmethylnortriptyline |
4444-42-2 | 1mg |
$242.55 | 2023-01-05 | ||
| Biosynth | EAA44442-5 mg |
Desmethylnortriptyline |
4444-42-2 | 5mg |
$788.30 | 2023-01-05 |
Desmethylnortriptyline Suppliers
Desmethylnortriptyline Related Literature
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J. N. Miller,C. S. Lim,J. W. Bridges Analyst 1980 105 91
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Jacob Andersen,Anders S. Kristensen,Benny Bang-Andersen,Kristian Str?mgaard drugs with serotonin and norepinephrine transporters. Jacob Andersen Anders S. Kristensen Benny Bang-Andersen Kristian Str?mgaard Chem. Commun. 2009 3677
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3. Index pages
Additional information on Desmethylnortriptyline
Desmethylnortriptyline (CAS No. 4444-42-2): A Comprehensive Overview
Desmethylnortriptyline, chemically identified by the CAS number 4444-42-2, is a significant metabolite in the pharmacokinetic profile of nortriptyline, a tricyclic antidepressant (TCA). This compound has garnered considerable attention in recent years due to its unique pharmacological properties and potential therapeutic applications. As a derivative of nortriptyline, Desmethylnortriptyline exhibits distinct pharmacological characteristics that make it a subject of interest in both clinical and preclinical research.
The chemical structure of Desmethylnortriptyline is characterized by the presence of a nortriptyline backbone with a demethylation at the 3-position of the phenyl ring. This structural modification imparts unique interactions with biological targets, particularly serotonin and norepinephrine transporters. The compound's ability to modulate these transporters has led to investigations into its potential role in treating various neuropsychiatric disorders.
Recent studies have highlighted the importance of Desmethylnortriptyline in understanding the metabolism and efficacy of nortriptyline. Pharmacokinetic studies indicate that Desmethylnortriptyline has a longer half-life compared to its parent compound, suggesting that it may contribute significantly to the overall therapeutic effect of nortriptyline. Additionally, its lower affinity for histamine H1 receptors compared to nortriptyline makes it a promising candidate for reducing side effects such as sedation and dry mouth.
One of the most intriguing aspects of Desmethylnortriptyline is its potential role in managing chronic pain conditions. Emerging research suggests that Desmethylnortriptyline may exert analgesic effects through mechanisms distinct from those of traditional TCAs. Specifically, studies have shown that Desmethylnortriptyline can interact with peripheral opioid receptors and modulate pain signaling pathways. This finding has opened new avenues for exploring its use in treating neuropathic pain, fibromyalgia, and other chronic pain syndromes.
The therapeutic potential of Desmethylnortriptyline has also been explored in the context of sleep disorders. Research indicates that Desmethylnortriptyline may have sedative properties due to its interaction with serotonin receptors in the brain. This has led to investigations into its use as a treatment for insomnia, particularly in patients who experience side effects from higher doses of nortriptyline. The compound's ability to enhance sleep quality while minimizing cognitive impairment makes it an attractive option for sleep management.
In addition to its neuropsychiatric applications, Desmethylnortriptyline has shown promise in cardiovascular research. Studies have demonstrated that Desmethylnortriptyline can have cardioprotective effects by modulating autonomic nervous system activity. This has implications for managing conditions such as heart failure and hypertension, where sympathetic nervous system overactivity plays a significant role. The compound's ability to reduce sympathetic tone without causing excessive bradycardia makes it a valuable candidate for cardiovascular therapies.
The development of novel drug formulations incorporating Desmethylnortriptyline has been another area of active research. Researchers are exploring various delivery systems, including sustained-release formulations and transdermal patches, to enhance the bioavailability and reduce side effects associated with oral administration. These advancements aim to improve patient compliance and therapeutic outcomes for individuals receiving Desmethylnortriptyline-based treatments.
Ethical considerations and regulatory frameworks are critical when evaluating the use of Desmethylnortriptyline in clinical practice. While the compound shows promise in various therapeutic areas, it is essential to ensure that its use is guided by robust clinical evidence and regulatory approvals. Collaborative efforts between academia, industry, and regulatory bodies are necessary to establish guidelines for safe and effective use of Desmethylnortriptyline.
Future directions in research on Desmethylnortriptyline include exploring its potential as an adjunct therapy in combination with other pharmacological agents. Studies suggest that combining Desmethylnortriptyline with serotonergic or noradrenergic drugs may enhance therapeutic efficacy while minimizing side effects. Such combinations could lead to more personalized treatment approaches tailored to individual patient needs.
In conclusion, Desmethylnortriptyline (CAS No. 4444-42-2) is a multifaceted compound with significant therapeutic potential across various medical disciplines. Its unique pharmacological properties make it a valuable candidate for treating neuropsychiatric disorders, chronic pain conditions, sleep disorders, and cardiovascular diseases. Continued research and development efforts will further elucidate its mechanisms of action and expand its applications in clinical practice.
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